5-(3,5-Difluorophenyl)-2-methoxypyridine
Overview
Description
“5-(3,5-Difluorophenyl)-2-methoxypyridine” is likely an organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a methoxy group (-OCH3) and at the 5th position with a 3,5-difluorophenyl group .
Synthesis Analysis
While specific synthesis methods for “5-(3,5-Difluorophenyl)-2-methoxypyridine” were not found, similar compounds are often synthesized via methods such as the Claisen-Schmidt condensation . This involves the reaction of two different carbonyl compounds in the presence of a base .Scientific Research Applications
Synthesis of Spirocyclic Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The compound has been used in the synthesis of new spirocyclic derivatives . Spirocyclic compounds are important in a vast number of natural products and have been found to display anti-inflammatory and herbicidal activity .
- Methods of Application : The synthesis involved the Suzuki coupling of 3,5-difluorophenyl boronic acid with a specific compound, which was prepared from ethyl nipecotate .
- Results : The newly prepared spirocyclic derivative was characterized by IR, NMR, and mass spectral data .
Biological Potential of Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives, which can be synthesized using compounds like “5-(3,5-Difluorophenyl)-2-methoxypyridine”, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The synthesis of these indole derivatives involves various chemical reactions, including electrophilic substitution .
- Results : The indole derivatives have shown potential in treating various diseases and conditions .
Synthesis of Compounds for Cancer Treatment
- Scientific Field : Medicinal Chemistry
- Application Summary : The compound has been used as a reagent in the synthesis of various compounds, including 2-methyl-3-trifluoromethyl-5-difluorophenyl-1,2,4-thiadiazole, which has been studied for its potential applications in the treatment of cancer.
- Methods of Application : The synthesis involves various chemical reactions.
- Results : The synthesized compounds have shown potential in cancer treatment.
Synthesis of Spirocyclic Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The compound has been used in the synthesis of new spirocyclic derivatives . These compounds are important in a vast number of natural products and have been found to display anti-inflammatory and herbicidal activity .
- Methods of Application : The synthesis involved the Suzuki coupling of 3,5-difluorophenyl boronic acid with a specific compound .
- Results : The newly prepared spirocyclic derivative was characterized by IR, NMR, and mass spectral data .
Synthesis of Fluorinated Building Blocks
- Scientific Field : Organic Chemistry
- Application Summary : “5-(3,5-Difluorophenyl)-2-methoxypyridine” is structurally similar to “3-(3,5-Difluorophenyl)propionic acid”, which is used in the synthesis of fluorinated building blocks .
- Methods of Application : The synthesis involves various chemical reactions .
- Results : The synthesized compounds have shown potential in various applications .
Synthesis of Fluorinated Acetophenone Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : “5-(3,5-Difluorophenyl)-2-methoxypyridine” is structurally similar to “3,5-Difluoroacetophenone”, which is used in the synthesis of fluorinated acetophenone derivatives .
- Methods of Application : The synthesis involves various chemical reactions .
- Results : The synthesized compounds have shown potential in various applications .
Synthesis of Spirocyclic Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The compound has been used in the synthesis of new spirocyclic derivatives . These compounds are important in a vast number of natural products and have been found to display anti-inflammatory and herbicidal activity .
- Methods of Application : The synthesis involved the Suzuki coupling of 3,5-difluorophenyl boronic acid with a specific compound .
- Results : The newly prepared spirocyclic derivative was characterized by IR, NMR, and mass spectral data .
Synthesis of Fluorinated Building Blocks
- Scientific Field : Organic Chemistry
- Application Summary : “5-(3,5-Difluorophenyl)-2-methoxypyridine” is structurally similar to “3-(3,5-Difluorophenyl)propionic acid”, which is used in the synthesis of fluorinated building blocks .
- Methods of Application : The synthesis involves various chemical reactions .
- Results : The synthesized compounds have shown potential in various applications .
Synthesis of Fluorinated Acetophenone Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : “5-(3,5-Difluorophenyl)-2-methoxypyridine” is structurally similar to “3,5-Difluoroacetophenone”, which is used in the synthesis of fluorinated acetophenone derivatives .
- Methods of Application : The synthesis involves various chemical reactions .
- Results : The synthesized compounds have shown potential in various applications .
properties
IUPAC Name |
5-(3,5-difluorophenyl)-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c1-16-12-3-2-8(7-15-12)9-4-10(13)6-11(14)5-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHCKOSWKRFYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742997 | |
Record name | 5-(3,5-Difluorophenyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorophenyl)-2-methoxypyridine | |
CAS RN |
1375069-12-7 | |
Record name | 5-(3,5-Difluorophenyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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